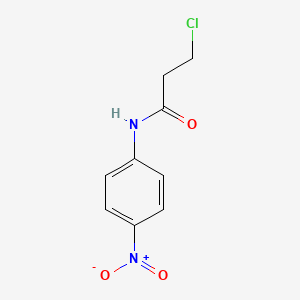

3-chloro-N-(4-nitrophenyl)propanamide

Descripción general

Descripción

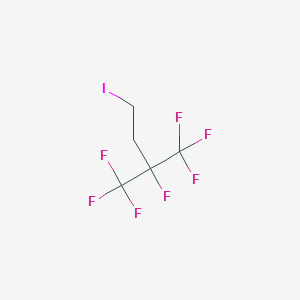

3-Chloro-N-(4-nitrophenyl)propanamide, also known as CNP, is a synthetic compound that has a wide range of applications in scientific research. CNP is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is synthesized using a series of chemical reactions, and its structure can be represented by the formula C9H10ClNO3. CNP has been widely studied for its biochemical and physiological effects, and it has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Immunomodulatory Potential

A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including a compound structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide. These compounds demonstrated significant immunosuppressive activities, inhibiting splenocyte proliferation and reducing delayed-type hypersensitivity responses in mice. This suggests potential applications in modulating immune responses (Giraud et al., 2010).

Pharmaceutical and Medicinal Chemistry

The compound was also studied in the context of selective androgen receptor modulators (SARMs), which have applications in treating androgen-dependent diseases. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a SARM structurally related to 3-chloro-N-(4-nitrophenyl)propanamide in rats, revealing insights into its biotransformation and potential therapeutic applications (Wu et al., 2006).

Environmental Chemistry

Nicholls et al. (2000) examined the degradation kinetics of N-(4-nitrophenyl)propanamide in subsoils, a structurally similar compound to 3-chloro-N-(4-nitrophenyl)propanamide. Their findings on the environmental fate of such compounds in agricultural settings are crucial for understanding their impact on soil health and groundwater contamination (Nicholls et al., 2000).

Anticancer Research

Pandey et al. (2019) synthesized compounds structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide, demonstrating their potential anticancer properties against various human cancer cell lines. This suggests the role of such compounds in developing new anticancer therapies (Pandey et al., 2019).

Corrosion Inhibition

Nam et al. (2016) explored the use of a compound related to 3-chloro-N-(4-nitrophenyl)propanamide as a corrosion inhibitor for copper alloys in chloride solutions. This research demonstrates the compound's effectiveness in forming protective layers on metal surfaces, suggesting its potential applications in materials science and engineering (Nam et al., 2016).

Biochemical Analysis

Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method using a related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, for the analysis of chloramphenicol in pharmaceutical forms. This highlights the compound's role in analytical chemistry for drug quality control and assurance (Al-Rimawi & Kharoaf, 2011).

Enzymatic Applications

Foo and Bais (1998) evaluated the use of 2-chloro-4-nitrophenyl maltotrioside, a derivative, as a substrate for measuring amylase activity. This application is significant in clinical biochemistry for diagnosing and monitoring various health conditions (Foo & Bais, 1998).

Chiral Synthesis in Drug Development

Choi et al. (2010) studied the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate in antidepressant drug synthesis, using a reductase enzyme. This research contributes to the development of more efficient and selective methods for producing chiral drugs (Choi et al., 2010).

Propiedades

IUPAC Name |

3-chloro-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMRUNRDCGIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326074 | |

| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-nitrophenyl)propanamide | |

CAS RN |

19313-88-3 | |

| Record name | NSC523845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)